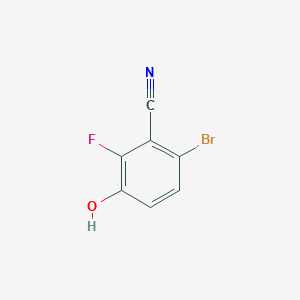

6-Bromo-2-fluoro-3-hydroxybenzonitrile

Description

Chemical Identity and Structural Classification

6-Bromo-2-fluoro-3-hydroxybenzonitrile is classified as a multi-substituted benzonitrile derivative with the molecular formula C₇H₃BrFNO and a molecular weight of 216.01 grams per mole. The compound carries the Chemical Abstracts Service registry number 1252988-96-7, which serves as its unique identifier in chemical databases and commercial suppliers. The systematic nomenclature reflects the precise positioning of three functional substituents on the benzene ring: a bromine atom at the 6-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position, with the nitrile group serving as the primary functional designation.

The structural representation follows the International Union of Pure and Applied Chemistry naming conventions, where the carbon bearing the nitrile group serves as the reference point for numbering the aromatic ring system. The compound's Simplified Molecular Input Line Entry System representation is documented as N#CC1=C(Br)C=CC(O)=C1F, which provides a precise textual description of the molecular connectivity. This structural arrangement creates a highly substituted aromatic system with significant electronic effects arising from the combination of electron-withdrawing halogen atoms and the electron-donating hydroxyl group.

The compound belongs to the broader class of halogenated benzonitriles, which are characterized by the presence of both halogen substituents and the cyano functional group attached to an aromatic ring system. Within this classification, this compound represents a particularly complex example due to the presence of three different substituent types, each contributing distinct electronic and steric effects to the overall molecular behavior. The molecular geometry exhibits typical aromatic planarity with the substituents positioned to minimize steric interactions while maximizing electronic stabilization through resonance effects.

Historical Context in Halogenated Benzonitrile Chemistry

The development of halogenated benzonitrile compounds traces its origins to the foundational work of Hermann Fehling in 1844, who first reported benzonitrile as a product from the thermal dehydration of ammonium benzoate. Fehling's pioneering research established the fundamental understanding of nitrile chemistry and provided the naming convention that would later be applied to the entire class of nitrile compounds. His work demonstrated that benzonitrile could be synthesized through systematic organic transformations, laying the groundwork for the development of more complex derivatives.

The evolution of halogenated benzonitrile chemistry gained significant momentum during the twentieth century as synthetic methodologies became more sophisticated and the pharmaceutical industry recognized the value of halogen incorporation in drug design. The strategic introduction of halogen atoms into aromatic systems became a well-established approach for modulating molecular properties, including lipophilicity, metabolic stability, and receptor binding affinity. The development of modern synthetic techniques, particularly those involving selective halogenation and coupling reactions, enabled the preparation of increasingly complex multi-substituted aromatic compounds.

Contemporary research in halogenated benzonitrile chemistry has been driven by the recognition that halogen atoms can participate in unique non-covalent interactions, particularly halogen bonds, which have emerged as important design elements in medicinal chemistry. The Food and Drug Administration approval of numerous halogen-containing pharmaceuticals in recent years underscores the continued importance of this chemical class in drug development. The year 2021 alone saw the approval of fourteen halogenated molecules among fifty total drug approvals, demonstrating the persistent relevance of halogen incorporation in therapeutic compound design.

The specific development of compounds like this compound reflects the modern synthetic chemistry capability to precisely control the substitution patterns on aromatic rings. This level of synthetic sophistication represents a significant advancement from the early benzonitrile chemistry established by Fehling, showcasing the evolution of organic synthesis from simple transformations to complex multi-step sequences capable of installing multiple functional groups with high regioselectivity.

Physicochemical Properties and Molecular Characteristics

The physicochemical profile of this compound is determined by the complex interplay between its constituent functional groups and their collective influence on molecular behavior. The molecular weight of 216.01 grams per mole positions this compound within the range typical for small molecule pharmaceuticals and synthetic intermediates. The presence of two halogen atoms contributes significantly to the overall molecular mass while also influencing the electronic distribution throughout the aromatic system.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃BrFNO | |

| Molecular Weight | 216.01 g/mol | |

| Chemical Abstracts Service Number | 1252988-96-7 | |

| Simplified Molecular Input Line Entry System | N#CC1=C(Br)C=CC(O)=C1F |

The electronic characteristics of this compound arise from the combination of electron-withdrawing and electron-donating substituents positioned around the aromatic ring. The nitrile group serves as a strong electron-withdrawing functionality, significantly reducing the electron density of the aromatic system. This effect is further enhanced by the presence of both bromine and fluorine atoms, which also exhibit electron-withdrawing properties through their high electronegativity. The hydroxyl group at the 3-position provides the only electron-donating influence, creating a complex electronic environment with potential for interesting reactivity patterns.

The halogen substituents contribute distinct characteristics to the molecular profile beyond their electronic effects. Fluorine, being the most electronegative element, creates strong carbon-fluorine bonds that are highly resistant to metabolic degradation, a property that has made fluorinated compounds particularly valuable in pharmaceutical applications. The bromine atom, while larger and less electronegative than fluorine, provides opportunities for selective chemical transformations and can participate in halogen bonding interactions with biological targets.

The spatial arrangement of substituents in this compound creates potential for intramolecular interactions that may influence the compound's conformational preferences and reactivity patterns. The proximity of the hydroxyl group to both the fluorine atom and the nitrile functionality may enable hydrogen bonding interactions that stabilize particular conformations and affect the compound's physical properties such as melting point, solubility, and crystalline structure.

Significance in Organic and Medicinal Chemistry

This compound exemplifies the sophisticated molecular design principles that have become central to modern medicinal chemistry research. The compound's multi-functional architecture provides multiple sites for chemical modification and potential biological interaction, making it a valuable intermediate for the synthesis of more complex therapeutic agents. The strategic incorporation of halogen atoms follows established medicinal chemistry principles that recognize halogens as important elements for optimizing drug properties.

The nitrile functionality present in this compound represents a particularly significant structural element in pharmaceutical chemistry. Nitrile-containing compounds have demonstrated remarkable success in drug development, with numerous approved medications featuring this functional group as a key component of their pharmacophore. The electron-withdrawing nature of the nitrile group can enhance molecular interactions with biological targets by creating favorable electrostatic environments for binding.

The halogen bonding potential of this compound adds another dimension to its significance in medicinal chemistry applications. Recent research has demonstrated that halogen bonds can serve as orthogonal interactions to hydrogen bonds, providing additional opportunities for specific molecular recognition and binding affinity optimization. The presence of both bromine and fluorine atoms in this compound creates multiple sites for potential halogen bonding interactions, which could be exploited in the design of enzyme inhibitors or receptor modulators.

From a synthetic chemistry perspective, this compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of multiple reactive sites, including the hydroxyl group, the halogen atoms, and the nitrile functionality, provides numerous opportunities for selective chemical transformations. The compound can potentially undergo substitution reactions at the halogen positions, coupling reactions involving the aromatic ring, and functional group transformations of both the hydroxyl and nitrile groups.

The compound's role in contemporary organic synthesis extends beyond its immediate synthetic utility to encompass its value as a model system for understanding the complex electronic and steric effects that arise from multiple substitution patterns on aromatic rings. Research involving such compounds contributes to the broader understanding of structure-activity relationships and provides insights that can guide the design of future therapeutic agents and functional materials.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHOMWNANRHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-2-fluoro-3-hydroxybenzonitrile involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-hydroxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding carbonyl or alkyl derivatives.

Scientific Research Applications

6-Bromo-2-fluoro-3-hydroxybenzonitrile has several scientific research applications, including:

Biology: The compound can be used in biochemical studies to investigate the interactions of halogenated aromatic compounds with biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-hydroxybenzonitrile involves its interactions with molecular targets and pathways in biological systems. The presence of halogen and hydroxyl groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Amino vs. Hydroxyl Substitution: Replacing -OH with -NH₂ (as in 6-amino-3-bromo-2-fluorobenzonitrile) increases basicity and alters solubility. The amino group can participate in Schiff base formation, whereas the hydroxyl group enables hydrogen bonding .

Methoxy vs. Hydroxyl : Methoxy (-OCH₃) in 3-bromo-6-fluoro-2-methoxybenzonitrile is electron-donating, enhancing ring electron density compared to the hydroxyl group (-OH), which can act as an electron-withdrawing group in deprotonated forms. This difference impacts reactivity in electrophilic aromatic substitution .

Halogenation Patterns : The polyhalogenated derivative (6-bromo-3-chloro-2,4-difluorobenzonitrile) exhibits increased molecular weight and reactivity due to multiple electronegative substituents, making it a candidate for cross-coupling reactions .

Ketone vs. Nitrile : The propionyl group in 6-bromo-2-fluoro-3-propionylbenzonitrile introduces a carbonyl moiety, which is more reactive toward nucleophiles than the nitrile group .

Biological Activity

6-Bromo-2-fluoro-3-hydroxybenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H4BrFNO

- Molecular Weight : 232.02 g/mol

The compound features a bromine atom and a fluorine atom on the benzene ring, along with a hydroxyl group and a nitrile group, which contribute to its biological properties.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including renal cell carcinoma. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Renal Cell Carcinoma (786-O) | 10 | Inhibition of HIF-2α signaling |

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis |

| Lung Cancer (A549) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group enhances its interaction with bacterial cell walls, leading to increased permeability and cell death.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer metabolism.

- Receptor Modulation : It modulates receptor activity, particularly those involved in growth factor signaling.

- Halogen Bonding : The presence of bromine and fluorine allows for unique interactions with biological targets, enhancing binding affinity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Renal Cell Carcinoma Study : In a xenograft model, treatment with this compound resulted in significant tumor size reduction compared to controls. The study reported a decrease in HIF-2α levels, indicating effective targeting of hypoxia-related pathways .

- Antimicrobial Efficacy Study : A clinical trial demonstrated that formulations containing this compound significantly reduced bacterial load in infected patients, showcasing its potential as an alternative antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for 6-Bromo-2-fluoro-3-hydroxybenzonitrile?

Methodological Answer:

The synthesis typically involves halogenation and functional group interconversion. A common approach is the nitration of bromo-fluoro-substituted benzene derivatives followed by reduction and cyanation. For example:

Halogenation: Bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) using Br₂ (with FeBr₃) and F₂ (or fluorinating agents like Selectfluor®) .

Hydroxylation: The hydroxyl group can be introduced via hydrolysis of a methoxy or nitro intermediate under acidic or basic conditions .

Cyanation: A nitrile group is added via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanide sources) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.